molecular formula C15H21N5O3 B134437 Methenamine hippurate CAS No. 5714-73-8

Methenamine hippurate

カタログ番号 B134437
CAS番号: 5714-73-8
分子量: 319.36 g/mol
InChIキー: ROAIXOJGRFKICW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methenamine Hippurate: A Comprehensive Analysis

Methenamine hippurate is a urinary antiseptic used for the prevention and treatment of urinary tract infections (UTIs). It works by releasing formaldehyde in acidic urine, which has antibacterial properties. The drug has been evaluated in various populations, including women with recurrent UTIs and renal transplant recipients, and has been found to be effective in reducing the incidence of symptomatic attacks and bacteriuria 10. However, its efficacy may be limited in patients with renal tract abnormalities or neuropathic bladder .

Synthesis Analysis

The synthesis of methenamine hippurate is not directly discussed in the provided papers. However, it is known that methenamine is formed by the reaction of formaldehyde and ammonia, and the hippurate part is derived from hippuric acid. The combination of these two components results in methenamine hippurate, which is then formulated into tablets or granules for oral administration .

Molecular Structure Analysis

The molecular structure of methenamine hippurate consists of a methenamine molecule bound to hippuric acid. This structure is crucial for its mode of action, as it allows the drug to release formaldehyde when it comes into contact with acidic urine, leading to its antibacterial effects .

Chemical Reactions Analysis

Methenamine hippurate undergoes a chemical reaction in acidic urine, where it decomposes to release formaldehyde, which is responsible for its antibacterial activity. The optimal pH for this reaction is below 5.5. The released formaldehyde denatures bacterial proteins, thereby preventing bacterial growth and UTI recurrence .

Physical and Chemical Properties Analysis

The physical and chemical properties of methenamine hippurate include its oral administration and subsequent excretion in the urine. Plasma concentrations of methenamine reach a maximum 1-2 hours after a single dose and decline with a half-life of about 4 hours. Approximately 80% of the administered dose is recovered in the urine, indicating efficient renal elimination. The drug's efficacy is influenced by the urinary pH, with acidic conditions favoring the release of formaldehyde .

Relevant Case Studies

Several studies have demonstrated the effectiveness of methenamine hippurate in preventing UTIs. A double-blind controlled crossover study showed a significant reduction in episodes of acute cystitis during methenamine hippurate treatment compared to placebo . Another study found that methenamine hippurate decreased the incidence of UTIs in adult renal transplant recipients, particularly in patients with diabetes10. However, the drug did not appear to be effective in patients with indwelling urinary catheters or those requiring intermittent catheterization10. Additionally, a clinical appraisal in a hospital clinic setting revealed that methenamine hippurate was very effective in clearing infections without the need for urinary acidification, although some patients experienced adverse events such as nausea and stomatitis .

科学的研究の応用

1. Prevention of Recurrent Urinary Tract Infections (UTIs)

Methenamine hippurate is explored as a preventive treatment for recurrent UTIs, particularly in older women. The ImpresU consortium, a collaboration between several European countries, is conducting a randomized, controlled, triple-blind phase IV clinical trial to assess its efficacy in reducing the incidence of UTIs in women aged 70 and above with recurrent UTIs (Heltveit-Olsen et al., 2022).

2. Efficacy in Different Patient Populations

Several studies have assessed the effectiveness of methenamine hippurate in different populations. Research suggests that it may be effective in preventing UTIs, particularly in patients without renal tract abnormalities and for short-term prophylaxis. However, its efficacy appears limited in patients with neuropathic bladder or renal tract abnormalities (Lee et al., 2002; Lee et al., 2012; Lee et al., 2007).

3. Use in the Multidrug Resistance Era

Methenamine hippurate's role is being revisited as a preventive therapy for recurrent UTIs in the context of increasing antibiotic resistance. Its unique antiseptic property makes it a potential alternative when conventional antibiotics fail (Lo et al., 2014).

4. Comparative Efficacy with Antibiotics

A study compared the efficacy of methenamine hippurate for the prevention of recurrent UTIs with standard low dose antibiotics. The results indicated non-inferiority of methenamine hippurate to antibiotics, suggesting its appropriateness as a non-antibiotic prophylactic treatment (Harding et al., 2022).

5. Effect on Catheterized Patients

Methenamine hippurate has been found to reduce the incidence of catheter blockage and symptomatic urinary tract infection in elderly female subjects with an indwelling catheter, although bacteriuria persisted (Norrman & Wibell, 1976).

6. Systematic Review and Meta-analysis

A systematic review and meta-analysis of methenamine hippurate's use in community adult women revealed insufficient evidence to be certain of its benefits in preventing UTI, indicating a need for further research (Bakhit et al., 2021).

Safety And Hazards

Methenamine hippurate may cause serious side effects such as increased urination, painful urination, blood in your urine, or swelling, shortness of breath . It may also cause an allergic reaction: hives; difficult breathing; swelling of your face, lips, tongue, or throat . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

将来の方向性

Methenamine hippurate is used to prevent or control returning urinary tract infections . Dosage is based on the brand of methenamine you are prescribed, your medical condition, and your response to treatment . For children, dosage is also based on age and weight . Methenamine works better if your urine is more acidic . Your doctor may test the acidity of your urine (urine pH). If necessary, your doctor may recommend ways to increase urine acidity .

特性

IUPAC Name

2-benzamidoacetic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3.C6H12N4/c11-8(12)6-10-9(13)7-4-2-1-3-5-7;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-5H,6H2,(H,10,13)(H,11,12);1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAIXOJGRFKICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10972603
Record name N-[Hydroxy(phenyl)methylidene]glycine--1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10972603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methenamine hippurate

CAS RN

5714-73-8
Record name Methenamine hippurate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5714-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methenamine hippurate [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005714738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[Hydroxy(phenyl)methylidene]glycine--1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10972603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzoylglycine, compound with 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.733
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHENAMINE HIPPURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M329791L57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methenamine hippurate
Reactant of Route 2
Methenamine hippurate
Reactant of Route 3
Reactant of Route 3
Methenamine hippurate
Reactant of Route 4
Reactant of Route 4
Methenamine hippurate
Reactant of Route 5
Reactant of Route 5
Methenamine hippurate
Reactant of Route 6
Reactant of Route 6
Methenamine hippurate

Citations

For This Compound
1,270
Citations
M Bakhit, N Krzyzaniak, J Hilder, J Clark… - British Journal of …, 2021 - bjgp.org
… significant trend of benefits for methenamine hippurate for the number of UTI or … methenamine hippurate and any comparator, with a trend towards benefit for the methenamine hippurate…
Number of citations: 21 bjgp.org
I Hollyer, F Varias, B Ho, MG Ison - Transplant Infectious …, 2019 - Wiley Online Library
… In this retrospective study we gathered clinical data from patients prescribed methenamine hippurate to prevent recurrent UTI pre- and post-intervention. Thirty-eight RTR ≥18 years old …
Number of citations: 22 onlinelibrary.wiley.com
C Pavitrapok, DA Williams - Journal of pharmaceutical and biomedical …, 2006 - Elsevier
… of methenamine in methenamine and methenamine hippurate pharmaceutical preparations. The … The assay of methenamine from methenamine hippurate tablets and from a urinary …
Number of citations: 21 www.sciencedirect.com
AR Gerstein, R Okun, HC Gonick, HI Wilner… - The Journal of …, 1968 - auajournals.org
… In this study methenamine hippurate was shown to have … In 7 patients, methenamine hippurate had no apparent bene… with the minimal toxicity of methenamine hippurate, are most …
Number of citations: 29 www.auajournals.org
MJ Katul, IN Frank - The Journal of Urology, 1970 - auajournals.org
… Recently, reports have been made on the efficacy of methenamine hippurate in the treatment of urinary infections. 1-4 We decided to study the antibacterial activity of this drug and to …
Number of citations: 5 www.auajournals.org
GR Gibson - Medical Journal of Australia, 1970 - Wiley Online Library
… Methenamine hippurate, a new urinary antlbacterial agent … weeks' treatment with methenamine hippurate In a dosage of 1 … Methenamine hippurate has thus been very effective in these …
Number of citations: 11 onlinelibrary.wiley.com
C Botros, S Lozo, S Iyer, A Warren, R Goldberg… - International …, 2022 - Springer
… were able to tolerate trimethoprim and methenamine hippurate and what adverse effects were observed. We hypothesize that methenamine hippurate will have equal UTI recurrence …
Number of citations: 21 link.springer.com
SR Heltveit-Olsen, PD Sundvall, R Gunnarsson… - BMJ open, 2022 - bmjopen.bmj.com
… assess whether methenamine hippurate can reduce … methenamine hippurate as a preventive alternative for recurrent UTIs. A recent study comparing long-term methenamine hippurate …
Number of citations: 3 bmjopen.bmj.com
ML Grayson, M Whitby - THE USE OF ANTIBIOTICS, 2010 - academia.edu
… literature relates entirely to methenamine hippurate. … Methenamine mandelate or methenamine hippurate are suitable … Methenamine hippurate is not as effective as cotrimoxazole (Co-T…
Number of citations: 1 www.academia.edu
JL Sawhill, A Mora, K McDaniel, MM Ligon… - … Pelvic Medicine & …, 2022 - journals.lww.com
Objective The aim of the study was to examine the effect of MH on bladder inflammation and barrier function in aged mice and women with rUTI. Study Design This study included urine …
Number of citations: 1 journals.lww.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。